molecular formula C6H4ClFN2O2 B15316359 3-Chloro-2-fluoro-4-nitroaniline

3-Chloro-2-fluoro-4-nitroaniline

Cat. No.: B15316359
M. Wt: 190.56 g/mol
InChI Key: YDSBYEDLIRHLSK-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-4-nitroaniline typically involves multi-step processes. One common method includes the nitration of 3-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-chloro-2-fluoro-4-nitrobenzene. This process uses a platinum catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a platinum catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Reduction: 3-Chloro-2-fluoro-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-nitroaniline involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The compound can form complexes with metals, which can be utilized in catalysis and material science .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-fluoro-4-nitroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

IUPAC Name

3-chloro-2-fluoro-4-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2

InChI Key

YDSBYEDLIRHLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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